

Spectroscopic Data of 3-Methylbenzonitrile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-methylbenzonitrile** (also known as m-tolunitrile), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **3-Methylbenzonitrile** is C_8H_7N , and its molecular weight is 117.15 g/mol . The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.49 - 7.42	m	2H	Ar-H
7.37 - 7.30	m	2H	Ar-H
2.39	S	3H	-СНз

Solvent: CDCl₃, Reference: TMS (0 ppm)

The ¹³C NMR spectrum provides information about the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
139.0	C-CH₃
133.0	Ar-C
132.5	Ar-C
129.2	Ar-C
128.8	Ar-C
119.1	CN
112.5	Ar-C-CN
21.2	-CH₃

Solvent: CDCl3, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.



Wavenumber (cm⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch
2229	Strong	C≡N (nitrile) stretch
1608, 1585	Medium-Strong	Aromatic C=C stretch
1480, 1440	Medium	C-H bend (methyl)
800 - 690	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained via Electron Ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
117	100	[M] ⁺ (Molecular Ion)
116	65	[M-H]+
90	42	[M-HCN]+
89	24	[M-H-HCN]+ or [C7H5]+
63	15	[C₅H₃] ⁺

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol



Sample Preparation: A 5-10 mg sample of **3-methylbenzonitrile** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation: As **3-methylbenzonitrile** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

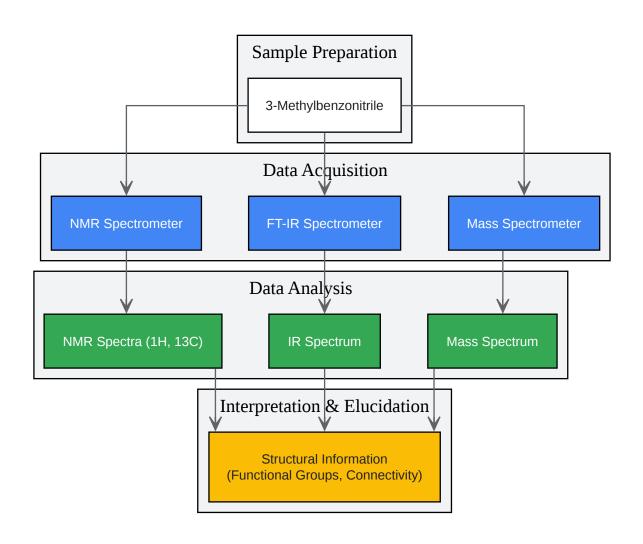
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification. In the ion source, the gaseous **3-methylbenzonitrile** molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+).



Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum. The fragmentation pattern is a result of the molecular ion breaking down into smaller, characteristic fragment ions. The loss of a hydrogen atom leads to the peak at m/z 116. The loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion results in the fragment at m/z 90. Further fragmentation can lead to the other observed ions.[1][2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-methylbenzonitrile**.



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Caption: General workflow for spectroscopic analysis of **3-Methylbenzonitrile**.

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